molecular formula C16H13F3O2 B15357079 3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one

3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one

Cat. No.: B15357079
M. Wt: 294.27 g/mol
InChI Key: QUNGXIWLISPCBA-UHFFFAOYSA-N
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Description

3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one is a chemical compound characterized by its unique structure, which includes a biphenyl group attached to a trifluoromethylated hydroxybutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one typically involves the following steps:

  • Biphenyl Derivative Preparation: The biphenyl derivative can be synthesized through various methods, such as the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of biphenyl with an appropriate halide.

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyltrimethylsilane (TMS-CF3) in the presence of a strong base.

  • Hydroxylation: The hydroxy group can be introduced through hydroboration-oxidation or other hydroxylation methods.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the hydroxy group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Alcohols, other reduced derivatives.

  • Substitution Products: Amides, esters, ethers.

Scientific Research Applications

3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one has several scientific research applications:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.

  • Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound's binding affinity and selectivity towards specific biological targets, while the hydroxy group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-3-hydroxybutan-2-one: Similar structure but lacks the biphenyl group.

  • 3-(Biphenyl-4-yl)-4,4,4-trifluorobutan-2-one: Similar but without the hydroxy group.

  • 3-(Biphenyl-4-yl)-4,4,4-trifluorobutan-2-ol: Similar but with a different functional group.

Uniqueness: 3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one is unique due to the combination of the biphenyl group and the trifluoromethylated hydroxybutanone moiety, which provides distinct chemical and biological properties compared to its similar compounds.

Properties

Molecular Formula

C16H13F3O2

Molecular Weight

294.27 g/mol

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-(4-phenylphenyl)butan-2-one

InChI

InChI=1S/C16H13F3O2/c1-11(20)15(21,16(17,18)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,21H,1H3

InChI Key

QUNGXIWLISPCBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)C2=CC=CC=C2)(C(F)(F)F)O

Origin of Product

United States

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